

Methyl 4-amino-3,5-dibromobenzoate: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Methyl 4-amino-3,5-dibromobenzoate

Cat. No.: B1337890

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Introduction: **Methyl 4-amino-3,5-dibromobenzoate** is a halogenated aromatic compound that serves as a valuable synthetic intermediate in the fields of medicinal chemistry and drug development. Its molecular structure, featuring an amine group, a methyl ester, and two bromine atoms on the benzene ring, provides multiple reactive sites for the construction of more complex molecules. This guide offers an in-depth overview of its synthesis, physicochemical properties, and potential applications, with a focus on detailed experimental protocols and data for researchers and scientists.

Physicochemical Properties

While extensive experimental data for **Methyl 4-amino-3,5-dibromobenzoate** is not readily available in peer-reviewed literature, its fundamental properties have been identified.

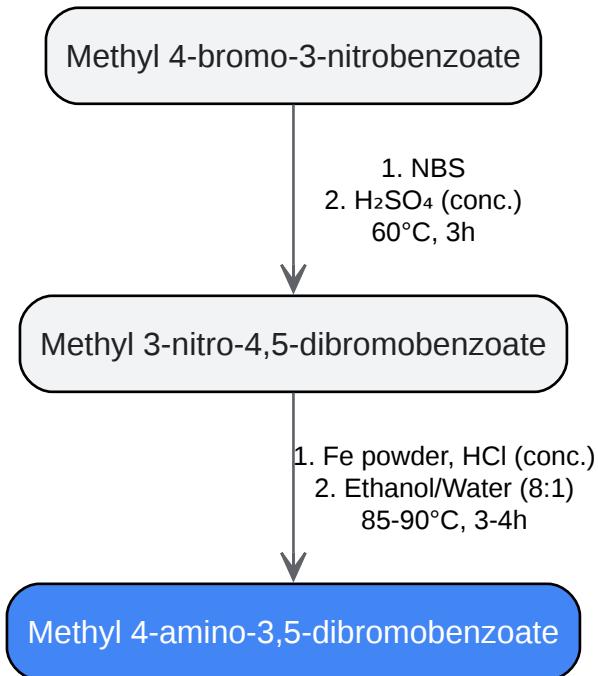
Property	Value	Source
CAS Number	3282-10-8	[1] [2]
Molecular Formula	C ₈ H ₇ Br ₂ NO ₂	[2]
Molecular Weight	308.96 g/mol	[2]
Predicted Monoisotopic Mass	306.88434 Da	[3]

Note: Further experimental determination of properties such as melting point and boiling point is required for a complete profile.

Synthesis of Methyl 4-amino-3,5-dibromobenzoate

A robust two-step synthetic route for the preparation of **Methyl 4-amino-3,5-dibromobenzoate** has been reported, achieving a high total yield.[4] The synthesis commences with the bromination of a nitro-substituted benzoic acid methyl ester, followed by the reduction of the nitro group to an amine.

Synthetic Pathway



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Caption: Synthetic route to **Methyl 4-amino-3,5-dibromobenzoate**.

Experimental Protocols

Step 1: Synthesis of Methyl 3-nitro-4,5-dibromobenzoate[4]

- In a 100 mL three-necked flask, dissolve methyl 4-bromo-3-nitrobenzoate (5.0 g, 19.2 mmol, 1.0 eq) in concentrated sulfuric acid (12.5 mL).

- Add N-bromosuccinimide (NBS) (3.8 g, 21.2 mmol, 1.1 eq) to the solution.
- Heat the reaction mixture to 60°C and stir for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent of ethyl acetate:petroleum ether (1:2).
- After the reaction is complete, cool the mixture to room temperature.
- Slowly add the reaction mixture dropwise into 20 mL of ice water.
- Extract the aqueous mixture three times with ethyl acetate.
- Combine the organic phases and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of **Methyl 4-amino-3,5-dibromobenzoate**[4]

- Dissolve the crude methyl 3-nitro-4,5-dibromobenzoate in a mixed solvent of ethanol and water (8:1 by volume).
- To this solution, add iron powder (Fe) and a catalytic amount of concentrated hydrochloric acid.
- Heat the mixture to 85-90°C and stir for 3-4 hours. Monitor the reaction by TLC (ethyl acetate:petroleum ether = 1:2).
- Upon completion, filter the hot reaction mixture through diatomite.
- Extract the filtrate with ethyl acetate.
- Concentrate the organic phase under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography to afford **Methyl 4-amino-3,5-dibromobenzoate** as a white solid. The total yield for the two steps is reported to be over 80%.[4]

Spectroscopic Data

Detailed experimental spectroscopic data for **Methyl 4-amino-3,5-dibromobenzoate** is limited in the public domain. However, predicted mass spectrometry data is available.

Mass Spectrometry (Predicted)[\[3\]](#)

Adduct	Predicted m/z
[M+H] ⁺	307.89162
[M+Na] ⁺	329.87356
[M-H] ⁻	305.87706
[M+NH ₄] ⁺	324.91816
[M+K] ⁺	345.84750

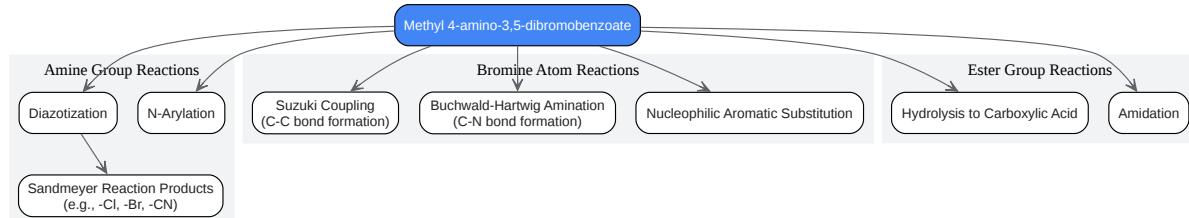
Note: M represents the parent molecule.

Applications as a Synthetic Intermediate

The structural features of **Methyl 4-amino-3,5-dibromobenzoate** make it a versatile intermediate for the synthesis of various heterocyclic compounds and other complex organic molecules. While specific examples of its use are not widely reported, its analogous carboxylic acid, 4-amino-3,5-dibromobenzoic acid, is a known precursor in the synthesis of the antibacterial agent Aditoprim.[\[5\]](#) The amine group can undergo diazotization followed by various coupling reactions, and the bromine atoms are susceptible to nucleophilic substitution or can participate in cross-coupling reactions.

Potential Reaction Pathways

The following diagram illustrates the logical relationships of potential transformations of **Methyl 4-amino-3,5-dibromobenzoate**, highlighting its utility as a synthetic building block.

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Caption: Potential synthetic transformations of **Methyl 4-amino-3,5-dibromobenzoate**.

Conclusion

Methyl 4-amino-3,5-dibromobenzoate is a promising synthetic intermediate with significant potential in the development of novel pharmaceuticals and other functional organic molecules. The provided synthesis protocol offers an efficient route to this compound. Further research to fully characterize its physical and spectroscopic properties, as well as to explore its reactivity in various organic transformations, will undoubtedly expand its utility in synthetic chemistry. This guide serves as a foundational resource for researchers embarking on studies involving this versatile building block.

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